

# BMS-986115: A Technical Overview of its Gamma-Secretase Inhibitory Activity

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## Compound of Interest

Compound Name: BMS-986115

Cat. No.: B606283

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## Introduction

**BMS-986115** is an orally bioavailable small molecule that functions as a potent pan-Notch inhibitor by targeting gamma-secretase, an intramembrane protease complex.<sup>[1][2]</sup> Dysregulation of the Notch signaling pathway is implicated in various cancers, making gamma-secretase an attractive therapeutic target.<sup>[2]</sup> **BMS-986115** inhibits the cleavage of all four mammalian Notch receptors, thereby preventing the release of the Notch intracellular domain (NICD) and subsequent downstream signaling.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the gamma-secretase inhibitory activity of **BMS-986115**, including quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

## Quantitative Inhibitory Activity

**BMS-986115** is a potent inhibitor of all four Notch receptors with low nanomolar efficacy.<sup>[2]</sup> While specific IC<sub>50</sub> values for **BMS-986115** are reported for Notch1 and Notch3, the values for its closely related intravenous precursor, BMS-906024, provide a comprehensive profile of its pan-Notch inhibitory activity.<sup>[3][4]</sup>

Compound	Target	IC50 (nM)	Assay System
BMS-986115	Notch1	7.8	Cell-based reporter assay
Notch3	8.5	Cell-based reporter assay	
BMS-906024	Notch1	1.6	Cell-based reporter assay
Notch2	0.7	Cell-based reporter assay	
Notch3	3.4	Cell-based reporter assay	
Notch4	2.9	Cell-based reporter assay	

## Experimental Protocols

### Cell-Based Notch Reporter Gene Assay

This protocol describes a method to determine the inhibitory activity of compounds on Notch signaling using a luciferase reporter gene assay. This method was utilized for the precursor compound BMS-906024 and is applicable for **BMS-986115**.[\[4\]](#)

#### a. Cell Culture and Transfection:

- HeLa cells are cultured in appropriate media.
- Cells are transiently co-transfected with two plasmids:
  - A plasmid expressing a truncated, constitutively active form of a Notch receptor (Notch1, Notch2, Notch3, or Notch4).
  - A luciferase reporter plasmid containing multiple binding sites for the transcription factor CBF1 (C-promoter binding factor 1), a key downstream component of the Notch pathway.

b. Compound Treatment:

- Following transfection, cells are treated with various concentrations of the test compound (e.g., **BMS-986115**) or vehicle control (DMSO).

c. Luciferase Assay:

- After an appropriate incubation period, the cells are lysed.
- Luciferase substrate is added to the cell lysate.
- The luminescence, which is proportional to the activity of the Notch signaling pathway, is measured using a luminometer.

d. Data Analysis:

- The IC<sub>50</sub> value, the concentration of the compound that causes 50% inhibition of the luciferase signal, is calculated from the dose-response curve.

## Cell-Free Gamma-Secretase Enzymatic Assay

This protocol outlines a general method for assessing the direct inhibitory effect of compounds on gamma-secretase activity using a cell-free system.

a. Preparation of Gamma-Secretase Enriched Membranes:

- Cells overexpressing the gamma-secretase complex (e.g., HEK293T cells) are harvested.
- The cells are lysed, and the membrane fraction is isolated by centrifugation.
- The membrane proteins, including the gamma-secretase complex, are solubilized using a mild detergent such as CHAPSO (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate).<sup>[5][6]</sup>

b. Enzymatic Reaction:

- The solubilized membrane preparation is incubated with a fluorogenic gamma-secretase substrate. This substrate is a peptide that, when cleaved by gamma-secretase, releases a

fluorescent signal.[\[5\]](#)

- The reaction is carried out in a suitable buffer at 37°C.
- Test compounds (e.g., **BMS-986115**) at various concentrations are included in the reaction mixture.

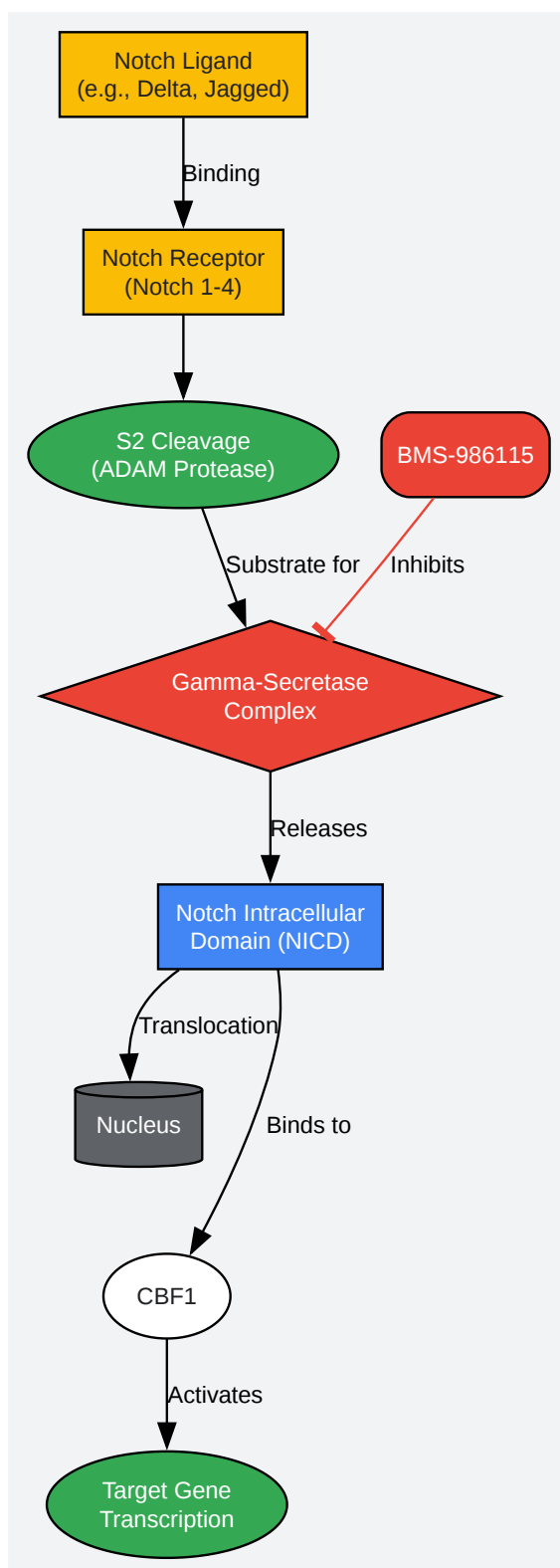
c. Fluorescence Measurement:

- The fluorescence intensity is measured over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation at 355 nm and emission at 440 nm).[\[5\]](#)

d. Data Analysis:

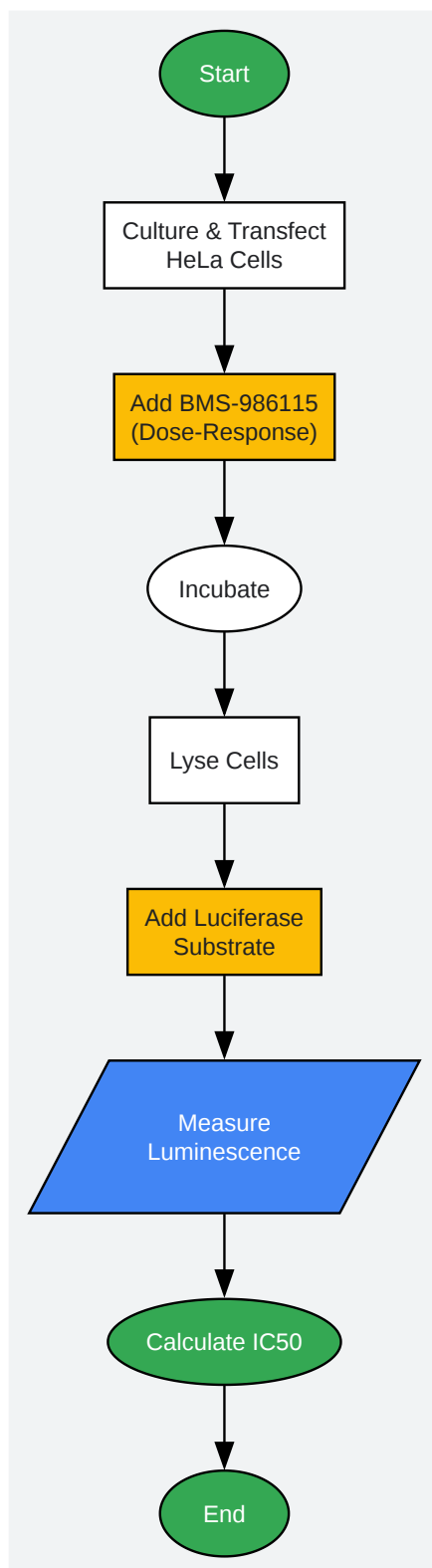
- The rate of the enzymatic reaction is determined from the increase in fluorescence.
- The IC<sub>50</sub> value is calculated by plotting the reaction rate against the compound concentration.

## Visualizations



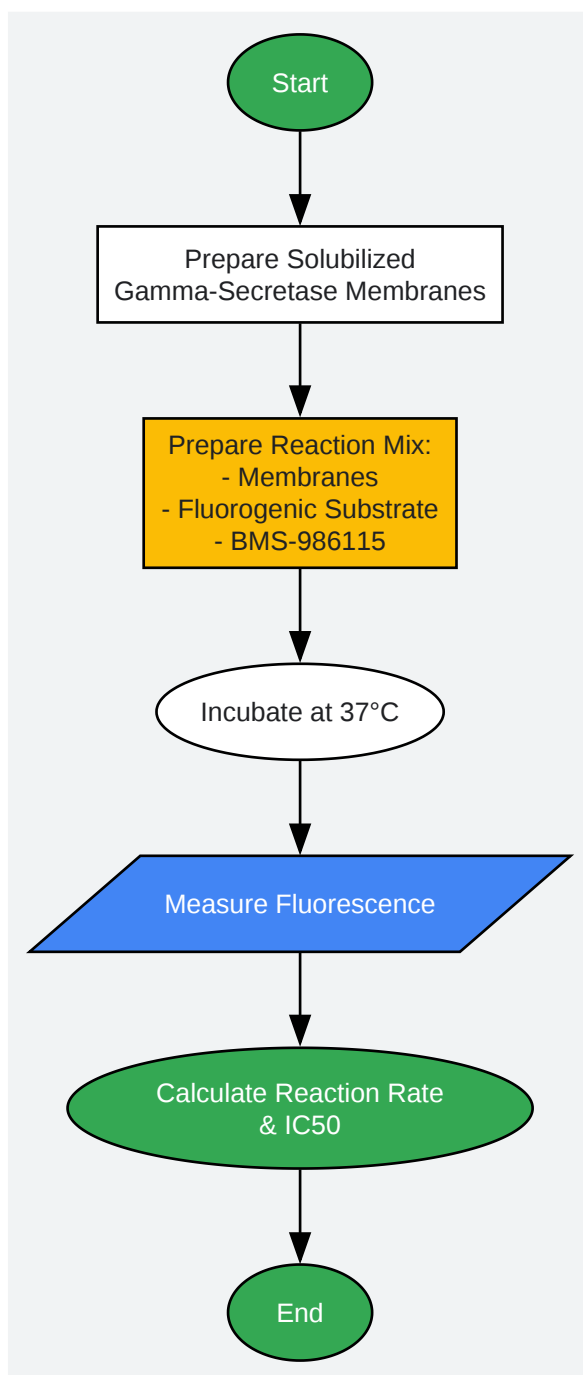
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Caption: Canonical Notch Signaling Pathway and Inhibition by **BMS-986115**.



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Caption: Workflow for Cell-Based Notch Reporter Gene Assay.



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Caption: Workflow for Cell-Free Gamma-Secretase Enzymatic Assay.

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- To cite this document: BenchChem. [BMS-986115: A Technical Overview of its Gamma-Secretase Inhibitory Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606283#bms-986115-gamma-secretase-inhibitory-activity]

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